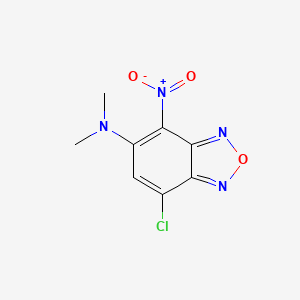

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Description

Properties

IUPAC Name |

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O3/c1-12(2)5-3-4(9)6-7(11-16-10-6)8(5)13(14)15/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQKMMUXBSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:

Nitration: The process begins with the nitration of 2-amino-5-chlorobenzoxadiazole to introduce the nitro group.

Dimethylation: The nitro compound is then subjected to dimethylation using dimethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Formation of various substituted benzoxadiazole derivatives.

Reduction: Formation of 7-chloro-N,N-dimethyl-4-amino-2,1,3-benzoxadiazol-5-amine.

Oxidation: Formation of oxidized benzoxadiazole derivatives.

Scientific Research Applications

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent probe for detecting amines and thiol compounds in various biological and chemical assays. The compound is also employed in the synthesis of fluorescent dyes and markers for labeling biomolecules such as proteins and nucleic acids. Additionally, it is used in the development of sensors for detecting environmental pollutants and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with amines and thiol groups. The compound forms highly fluorescent derivatives upon reaction with these groups, which can be detected using fluorescence spectroscopy. The molecular targets include amino acids, peptides, and proteins, where the compound binds to the amino or thiol groups, resulting in a fluorescent signal.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Group

Diethylamine Derivative: 7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

- Molecular Formula : C₁₀H₁₁ClN₄O₃

- Molecular Weight : 270.68 g/mol

- Key Differences : Replacing dimethylamine with diethylamine increases steric bulk and hydrophobicity. This derivative is marketed as a bioactive small molecule for research, with applications in professional manufacturing .

Benzylamine Derivative: N-Benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Table 1: Comparison of Amine-Substituted Analogues

Aromatic Ring Modifications

Fluorophenyl Substituent: N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

- Molecular Formula : C₁₂H₇FN₄O₃

- Applications : Fluorine substitution is common in drug design to modulate bioavailability and resistance profiles .

Benzothiadiazole Analogues: 4-Amino-5-chloro-2,1,3-benzothiadiazole

- Molecular Formula : C₆H₄ClN₃S

- Key Differences : Replacement of oxygen with sulfur in the heterocyclic ring increases polarizability and electron density.

Table 2: Aromatic Ring Modifications

Heterocyclic Core Variations

Quinoline Derivatives: 7-Chloro-N,N-dimethylquinolin-4-amine (GF1059)

Research Findings and Implications

- Bioactivity : The dimethylamine derivative’s role in microbial metabolism suggests utility in biodegradation or antibiotic discovery .

- Structure-Activity Relationships (SAR) :

- Diethyl and benzyl substituents enhance lipophilicity, critical for blood-brain barrier penetration.

- Fluorine and sulfur substitutions improve metabolic stability and target engagement, respectively.

- Safety : Benzyl derivatives require caution due to irritant properties .

Biological Activity

The compound 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine (commonly referred to as 7-chloro-4-nitrobenzoxadiazole amine ) is a member of the benzoxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C₆H₃ClN₄O₃

Molecular Weight: 202.66 g/mol

CAS Number: 74392-01-1

Structure: The compound features a benzoxadiazole ring system with a chlorine atom and a nitro group attached, contributing to its bioactivity.

Anticancer Activity

Research indicates that compounds within the benzoxadiazole class exhibit significant anticancer properties. A study demonstrated that derivatives of benzoxadiazoles can inhibit cell proliferation in various cancer cell lines. Specifically, 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine showed promising results against colon cancer cell lines with an IC₅₀ value indicating effective cytotoxicity .

The biological activity of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is attributed to its ability to interact with cellular targets involved in cancer progression. The compound is believed to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce nitric oxide (NO) production in murine macrophages, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxadiazole derivatives. Variations in substituents on the benzoxadiazole ring significantly influence their potency and selectivity against different cancer types .

Study 1: Anticancer Efficacy

A recent study investigated the effects of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine on human colon cancer cells (SW1116). The results indicated that the compound exhibited an IC₅₀ of approximately 7.29 μM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like methotrexate .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The findings revealed that treatment with 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine resulted in a marked decrease in pro-inflammatory cytokine production and NO release .

Data Table: Biological Activities of 7-Chloro-N,N-Dimethyl-4-nitro-2,1,3-benzoxadiazol-5-Amine

| Biological Activity | Cell Line/Model | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Anticancer | SW1116 (Colon) | 7.29 μM | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 | Not specified | Inhibition of NO production |

Q & A

Q. How to design a structure-activity relationship (SAR) study for bioactivity enhancement?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replace –NO₂ with –NH₂) and test in bioassays (e.g., antimicrobial screens) .

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes inhibited by benzoxadiazoles) .

- Data Correlation : Plot substituent electronic parameters (σ) against IC₅₀ values to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.